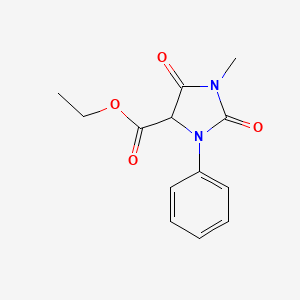![molecular formula C10H10N6O4 B14000718 2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid CAS No. 90842-98-1](/img/structure/B14000718.png)
2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid is a compound with a complex structure that includes a purine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other purine derivatives and amino acid conjugates. These compounds share structural similarities but may differ in their specific functional groups and overall properties .
Uniqueness
2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid is unique due to its specific combination of a purine moiety with an acetic acid derivative. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
90842-98-1 |
|---|---|
Fórmula molecular |
C10H10N6O4 |
Peso molecular |
278.22 g/mol |
Nombre IUPAC |
2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H10N6O4/c17-5(11-2-6(18)19)1-12-10(20)8-7-9(15-3-13-7)16-4-14-8/h3-4H,1-2H2,(H,11,17)(H,12,20)(H,18,19)(H,13,14,15,16) |
Clave InChI |
HEVTYHUXJCHTKI-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC=NC(=C2N1)C(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






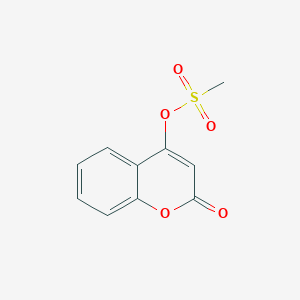
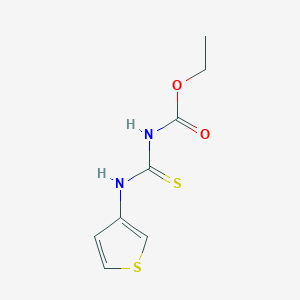
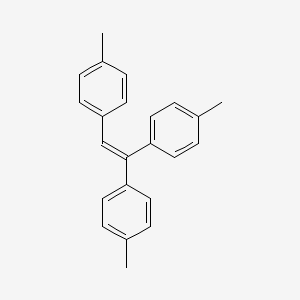

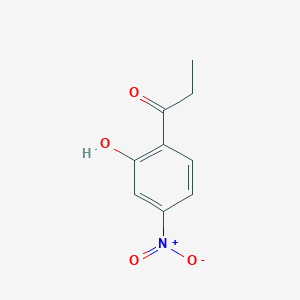
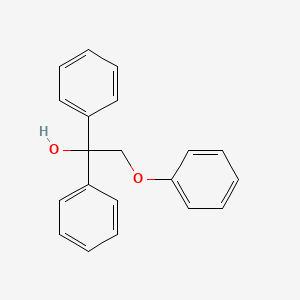
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
